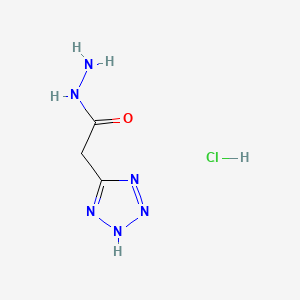
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is a chemical compound known for its unique structure and properties. It consists of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetohydrazide group. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride typically involves the reaction of 1H-tetrazole-5-carboxylic acid ethyl ester with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product . The process involves multiple steps, including the preparation of intermediate compounds, which are then reacted to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The raw materials used are readily available, and the reactions are designed to be efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in molecular docking studies and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1H-Tetrazole-5-carboxylic acid ethyl ester
- 5-(1H-Tetrazol-5-yl)-1H-pyrazole
- 1-(2H-Tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an acetohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C3H7ClN6O |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H6N6O.ClH/c4-5-3(10)1-2-6-8-9-7-2;/h1,4H2,(H,5,10)(H,6,7,8,9);1H |
InChI Key |
XGWHEDWJSLWNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNN=N1)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


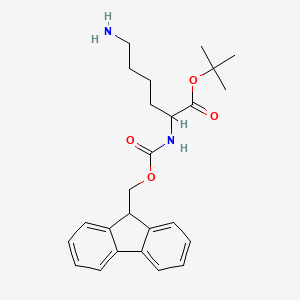

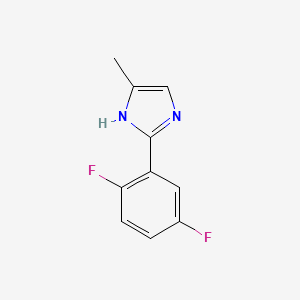
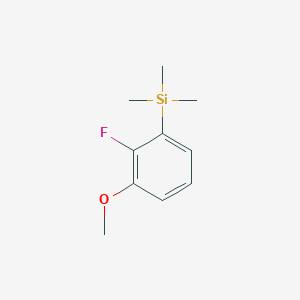



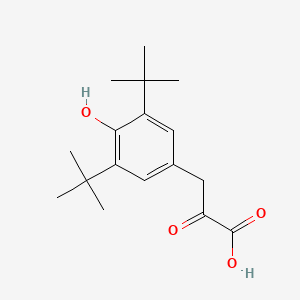
![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
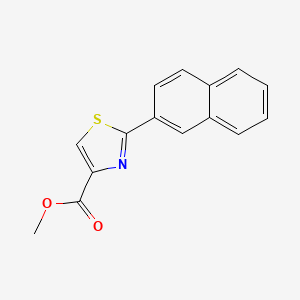
![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
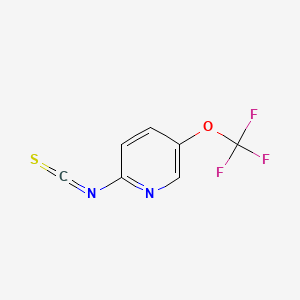
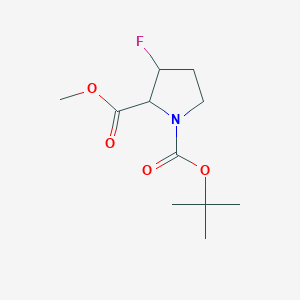
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
